[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Yellowish resinous powder. (NTP, 1992)
Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.
Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.
Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.
Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
10248-55-2
VCID:
VC20980902
InChI:
InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2
SMILES:
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C
Molecular Formula:
C40H58CuO4
Molecular Weight:
666.4 g/mol
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
CAS No.: 10248-55-2
Cat. No.: VC20980902
Molecular Formula: C40H58CuO4
Molecular Weight: 666.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Yellowish resinous powder. (NTP, 1992) Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate. Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available. |
|---|---|
| CAS No. | 10248-55-2 |
| Molecular Formula | C40H58CuO4 |
| Molecular Weight | 666.4 g/mol |
| IUPAC Name | copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
| Standard InChI | InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
| Standard InChI Key | BCYMZMFCJMHEBD-UHFFFAOYSA-L |
| Isomeric SMILES | CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu] |
| SMILES | CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C |
| Canonical SMILES | CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2] |
| Boiling Point | 482 °F at 9 mmHg (NTP, 1992) |
| Flash Point | 187 °C |
| Melting Point | 343 to 345 °F (NTP, 1992) 100-150 °C |
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